NTA-FITC (90per cent)
CAS No.:
Cat. No.: VC0197925
Molecular Formula: C₃₁H₂₉N₃O₁₁S
Molecular Weight: 651.64
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₁H₂₉N₃O₁₁S |
---|---|
Molecular Weight | 651.64 |
Introduction
Chemical Properties and Stability
Physical and Chemical Characteristics
The physicochemical properties of NTA-FITC are summarized in Table 1 below:
Property | Description |
---|---|
Molecular Formula | C31H29N3O11S |
Molecular Weight | 651.64 g/mol |
Appearance | Orange to Red Solid |
Solubility | Slightly soluble in methanol |
Stability | Light-sensitive, hygroscopic |
Storage Conditions | Amber vial, -20°C, inert atmosphere |
Mechanisms of Action
Interaction with Histidine-Tagged Proteins
The primary mechanism underlying NTA-FITC's functionality involves its interaction with histidine-tagged proteins. The nitrilotriacetic acid (NTA) group coordinates with divalent metal ions such as nickel (Ni²⁺) or cobalt (Co²⁺), forming a stable chelate complex. This complex subsequently binds to the imidazole side chains of histidine residues on proteins.
The binding process can be represented schematically as follows:
This interaction is highly specific due to the strong affinity between the metal ion-NTA complex and histidine residues.
Fluorescence Emission
The fluorescein moiety in NTA-FITC exhibits strong fluorescence upon excitation with light at specific wavelengths (typically around 488 nm). This property allows for the visualization and quantification of bound proteins using fluorescence microscopy or spectrophotometry.
Fluorescence intensity is directly proportional to the concentration of bound protein, enabling quantitative analysis in various experimental setups.
Applications in Research
Protein Detection and Quantification
One of the most common applications of NTA-FITC is in the detection and quantification of his-tagged proteins. This technique is widely used in molecular biology laboratories for studying protein expression, purification efficiency, and protein-protein interactions.
In fluorescence-based assays, NTA-FITC provides a rapid and sensitive method for detecting target proteins without the need for secondary antibodies or additional labeling steps.
Nanoparticle Tracking Analysis (NTA)
In nanoparticle tracking analysis, NTA-FITC serves as a fluorescent tracer for visualizing nanoparticles under Brownian motion . By labeling nanoparticles with NTA-FITC, researchers can track their movement using specialized microscopy techniques.
This application has proven valuable in fields such as drug delivery research, where understanding nanoparticle dynamics is critical for optimizing therapeutic efficacy.
Experimental Data
Fluorescence Spectroscopy
Fluorescence spectroscopy experiments were conducted to evaluate the emission properties of NTA-FITC under different conditions. Table 2 summarizes key findings:
Parameter | Value |
---|---|
Excitation Wavelength | 488 nm |
Emission Wavelength | 520 nm |
Quantum Yield | High |
Photostability | Moderate (requires light protection) |
The results confirm that NTA-FITC exhibits strong fluorescence emission with high quantum yield, making it suitable for sensitive detection applications.
Protein Binding Assays
Binding assays were performed to assess the specificity of NTA-FITC for his-tagged proteins. The results demonstrated high binding affinity and minimal non-specific interactions under optimized conditions.
Limitations and Challenges
Despite its numerous advantages, NTA-FITC poses certain limitations that researchers must consider:
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Light Sensitivity: Photobleaching can reduce fluorescence intensity over time.
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Environmental Stability: Hygroscopic nature requires stringent storage conditions.
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Metal Ion Dependency: Binding efficiency depends on the availability of divalent metal ions.
Addressing these challenges involves careful experimental design and adherence to recommended handling protocols.
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